Factor VII-IN-1 vs. BMS-593214: Quantitative Potency and Kinetic Mechanism Differentiation
Factor VII-IN-1 demonstrates micromolar potency (IC50 = 1.1 µM) against Factor VII . In contrast, the advanced clinical candidate BMS-593214 exhibits sub-nanomolar to low nanomolar potency, with a competitive Ki of 5 nM for tripeptide hydrolysis and a non-competitive Ki of 9.3 nM for physiological FX activation [1]. The >200-fold difference in biochemical potency dictates that Factor VII-IN-1 is suitable for systems requiring moderate inhibition, whereas BMS-593214 is required for high-affinity targeting.
| Evidence Dimension | In vitro potency |
|---|---|
| Target Compound Data | IC50 = 1.1 µM (Factor VII) |
| Comparator Or Baseline | BMS-593214: Ki = 5 nM (competitive, tripeptide); Ki = 9.3 nM (non-competitive, FX activation) |
| Quantified Difference | Factor VII-IN-1 is >200-fold less potent than BMS-593214 |
| Conditions | Enzymatic assays (purified human FVIIa) |
Why This Matters
This quantitative gap directly informs experimental design: Factor VII-IN-1 serves as a micromolar probe, while BMS-593214 is essential for in vivo thrombosis models requiring nanomolar target engagement [1].
- [1] Wong PC, et al. BMS-593214, an active site-directed factor VIIa inhibitor: enzyme kinetics, antithrombotic and antihaemostatic studies. Thromb Haemost. 2010;104(2):261-9. View Source
